Pterogynoside

Description

Contextualization of Pterogynoside within Natural Product Research

This compound is a flavonoid, a large and diverse class of polyphenolic secondary metabolites found in plants. mdpi.comresearchgate.net Flavonoids are a major focus of natural product research due to their wide range of biological activities and potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. mdpi.com These compounds are integral to the plant's defense mechanisms against biotic and abiotic stresses and also function as signaling molecules. mdpi.com

Within the flavonoid classification, this compound is categorized as a flavonol, a subclass known for its significant antioxidant properties. researchgate.netmdpi.com Specifically, it is a kaempferol (B1673270) derivative, existing as a glycoside. ontosight.airesearchgate.net Glycosides are compounds in which a sugar molecule is bonded to a non-sugar moiety, known as an aglycone. ontosight.ai In the case of this compound, the structure consists of a flavonol aglycone linked to a sugar, which influences its solubility and bioavailability. The study of such natural glycosides is crucial as it can reveal novel bioactive compounds that may serve as starting points for drug discovery. mdpi.com Research into plant species from diverse ecosystems, like the Brazilian Cerrado, continues to uncover new flavonoids, highlighting the importance of biodiversity in discovering novel chemical entities like this compound. mdpi.com

Historical Perspective of this compound Research Discovery

This compound was first identified and isolated from the fruits of Pterogyne nitens, a medicinal tree native to South America. researchgate.netnih.gov This plant, popularly known as “bálsamo” or “amendoim-bravo,” has been a source of various bioactive compounds, including guanidine (B92328) alkaloids, triterpenes, and other phenolic compounds. nih.gov The isolation of this compound was reported as part of a phytochemical investigation into the constituents of P. nitens, which also led to the identification of six other known flavonols. researchgate.net

Subsequent research on Pterogyne nitens has consistently identified this compound as one of its key flavonoid constituents. nih.govembrapa.brcore.ac.uk Studies focusing on the plant's extracts and isolated compounds have often included this compound in their analyses, particularly when investigating antioxidant and anti-inflammatory activities. mdpi.comresearchgate.netscite.ai The ongoing exploration of P. nitens underscores its importance as a source of promising natural products for scientific investigation. scite.ai

Significance of this compound as a Research Compound

The significance of this compound in academic research stems primarily from its potent biological activities, which make it a compound of interest for potential therapeutic applications. Research has highlighted its role as a powerful anti-inflammatory and antioxidant agent.

One of its most notable activities is the potent inhibition of myeloperoxidase (MPO), a heme enzyme found in neutrophils that is heavily involved in inflammation and tissue damage during infection. mdpi.com this compound exhibited a strong inhibitory effect on MPO with an IC₅₀ value of 0.01 µM, marking it as a promising anti-inflammatory agent. mdpi.com

Furthermore, this compound has demonstrated significant antioxidant and radical-scavenging properties. embrapa.brcore.ac.uk It has been shown to be an effective scavenger of the superoxide (B77818) anion, hypochlorous acid, and taurine (B1682933) chloramine. researchgate.net In studies using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical, this compound showed high scavenging activity, with a reported IC₅₀ value of approximately 13.30 µM. mdpi.com

Beyond its anti-inflammatory and antioxidant effects, this compound has been investigated for other bioactivities. Studies have evaluated its potential as an anthelmintic agent against the eggs and larvae of Haemonchus contortus and as an antiviral compound against the Hepatitis C virus (HCV), where it was found to inhibit virus entry. embrapa.brcore.ac.uk This multifaceted bioactivity makes this compound a valuable research compound for exploring new therapeutic strategies for a variety of diseases. researchgate.netnih.gov

Interactive Data Tables

Table 1: Reported Biological Activities of this compound

This table summarizes the key biological activities and potency of this compound as documented in scientific literature.

| Biological Activity | Target/Assay | Potency (IC₅₀) | Reference |

| Myeloperoxidase Inhibition | Myeloperoxidase (MPO) Enzyme | 0.01 µM | mdpi.com |

| Radical Scavenging | ABTS Radical | ~13.30 µM | mdpi.com |

| Antiviral | Hepatitis C Virus (HCV) Entry | Inhibited entry by up to 45.0% | core.ac.uk |

| Antioxidant | Superoxide Anion Scavenging | Effective Scavenger | researchgate.netscite.ai |

| Anthelmintic | Haemonchus contortus Egg Hatch/Larval Development | Active | embrapa.br |

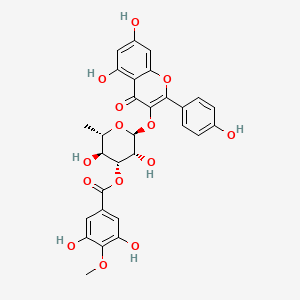

Structure

3D Structure

Properties

Molecular Formula |

C29H26O14 |

|---|---|

Molecular Weight |

598.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,5-dihydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C29H26O14/c1-11-21(35)26(42-28(38)13-7-17(33)25(39-2)18(34)8-13)23(37)29(40-11)43-27-22(36)20-16(32)9-15(31)10-19(20)41-24(27)12-3-5-14(30)6-4-12/h3-11,21,23,26,29-35,37H,1-2H3/t11-,21-,23+,26+,29-/m0/s1 |

InChI Key |

AYSKZHKNQWJAPA-BACFJZBESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)OC)O)O |

Synonyms |

pterogynoside |

Origin of Product |

United States |

Natural Occurrence and Botanical Context of Pterogynoside

Botanical Sources of Pterogynoside: Pterogyne nitens and Related Species

This compound is a flavonol, specifically a kaempferol (B1673270) derivative, that has been isolated from Pterogyne nitens. nih.gov This tree belongs to the Fabaceae family and is native to South America. researchgate.netdelta-intkey.com Research has primarily focused on Pterogyne nitens as the botanical source of this compound, with the compound being successfully isolated from its fruits. nih.gov

Pterogyne nitens is a significant source of various other chemical constituents beyond this compound. The leaves, in particular, have been found to contain several guanidine (B92328) alkaloids, including pterogynidine, nitensidines A, B, and C, as well as pterogynine and galegine. unesp.brnih.govnih.govnih.gov Additionally, the fruits of Pterogyne nitens yield a variety of other known flavonols alongside this compound. These include:

Kaempferol nih.govresearchgate.net

Kaempferitrin nih.govresearchgate.net

Quercetin (B1663063) nih.govresearchgate.net

Isoquercetrin nih.gov

Rutin (B1680289) nih.govresearchgate.net

The flowers of Pterogyne nitens have also been analyzed, revealing the presence of several of these compounds, highlighting the chemical diversity of this monospecific genus. scielo.br The co-occurrence of these flavonols with this compound in Pterogyne nitens is significant for phytochemical research.

Distribution and Extraction Context for Research Purposes

Pterogyne nitens is geographically distributed in southern Brazil and other temperate regions of South America. delta-intkey.com The tree is known by several local and trade names, including yvyraro, viraro, and amendoim bravo. delta-intkey.com

For research purposes, various parts of the Pterogyne nitens plant are utilized for the extraction of its chemical constituents. This compound, specifically, has been isolated from the fruits of the tree. nih.gov The general process for isolating compounds like this compound involves bioactivity-guided fractionation of extracts from the plant material. For instance, a methanolic chloroform extract of the leaves has been used to isolate guanidine alkaloids. unesp.br The structures of these isolated compounds, including this compound, are typically elucidated using 1D and 2D NMR spectroscopic analyses and high-resolution mass spectrometry. nih.gov

The extraction of these compounds from Pterogyne nitens is driven by scientific interest in their potential biological activities. The various compounds isolated from this plant, including this compound and the associated flavonols and guanidine alkaloids, are screened in various assays to determine their pharmacological properties. nih.govunesp.brnih.gov

Biosynthesis of Pterogynoside

Overview of Flavonoid Biosynthetic Pathways Relevant to Pterogynoside

The formation of this compound is fundamentally linked to the well-established flavonoid biosynthetic pathway, which itself is an extension of the general phenylpropanoid pathway. frontiersin.org this compound is a glycoside of the flavonol kaempferol (B1673270); therefore, its synthesis involves the creation of the kaempferol aglycone followed by a glycosylation step where a rhamnose sugar is attached. portlandpress.comresearchgate.net

The journey to this compound begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. wikipedia.orgnih.gov The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, which serves as a crucial precursor for all flavonoids. frontiersin.orgnih.gov This initial phase involves three key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first committed step, deaminating L-phenylalanine to form cinnamic acid. nih.govnih.gov

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H, then hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid. nih.govnih.gov

4-Coumarate:CoA ligase (4CL) : Finally, 4CL activates p-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. nih.govnih.gov This molecule stands at a critical metabolic fork, ready to be channeled into various specialized metabolic pathways, including flavonoid synthesis. mdpi.com

Once p-coumaroyl-CoA is formed, it enters the flavonoid-specific pathway to be converted into the kaempferol aglycone. nih.govd-nb.info The final step in this compound biosynthesis is the attachment of a rhamnose moiety to the kaempferol backbone. portlandpress.com

The core pathway to kaempferol proceeds as follows:

Chalcone (B49325) Synthase (CHS) : This is the first enzyme specific to the flavonoid pathway. frontiersin.org It catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form naringenin (B18129) chalcone. nih.govd-nb.info

Chalcone Isomerase (CHI) : CHI catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) (2S)-naringenin, which is a central intermediate for the synthesis of a wide array of flavonoids. nih.govnih.gov

Flavanone 3-hydroxylase (F3H) : Naringenin is then hydroxylated at the 3-position by F3H, a 2-oxoglutarate-dependent dioxygenase, to produce dihydrokaempferol (B1209521) (also known as aromadendrin). nih.govresearchgate.net

Flavonol Synthase (FLS) : FLS introduces a double bond between C2 and C3 of dihydrokaempferol, converting it into the flavonol kaempferol. nih.govresearchgate.net This is a critical, rate-limiting step in flavonol production. nih.gov

UDP-rhamnosyltransferase (RhaT) : The final step is the glycosylation of the kaempferol aglycone. A specific UDP-rhamnosyltransferase catalyzes the transfer of a rhamnose group from a UDP-L-rhamnose sugar donor to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-rhamnoside (afzelin), a type of this compound. portlandpress.comnih.gov Enzymes like flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) and other specific rhamnosyltransferases (RhaT) are responsible for this modification. wikipedia.orgoup.com

| Enzyme | Abbreviation | EC Number | Function in this compound Biosynthesis | Substrate(s) | Product(s) |

|---|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | Initiates the phenylpropanoid pathway. nih.gov | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid. nih.gov | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid. nih.gov | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | 2.3.1.74 | First committed step in flavonoid synthesis. frontiersin.org | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone Isomerase | CHI | 5.5.1.6 | Cyclizes chalcone to a flavanone. nih.gov | Naringenin chalcone | (2S)-Naringenin |

| Flavanone 3-hydroxylase | F3H | 1.14.11.9 | Hydroxylates naringenin to form a dihydroflavonol. nih.govresearchgate.net | Naringenin | Dihydrokaempferol |

| Flavonol Synthase | FLS | 1.14.20.6 | Forms the flavonol kaempferol. nih.govresearchgate.net | Dihydrokaempferol | Kaempferol |

| UDP-rhamnosyltransferase | RhaT | e.g., 2.4.1.159 | Attaches rhamnose to kaempferol. nih.govwikipedia.org | Kaempferol, UDP-L-rhamnose | This compound (Kaempferol 3-O-rhamnoside) |

Genetic and Molecular Aspects of this compound Biosynthesis Regulation

The biosynthesis of this compound, like other flavonoids, is a highly regulated process controlled at the level of gene transcription. nih.gov This regulation ensures that the compound is produced in specific tissues, at particular developmental stages, and in response to environmental cues such as UV radiation or pathogen attack. frontiersin.org The primary mechanism of control involves transcription factors (TFs) that bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression.

The regulation of flavonol-specific biosynthesis, and thus this compound formation, is orchestrated by a complex network of TFs. nih.govresearchgate.net Key among these are proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat (WDR) families, which often work together in a combinatorial fashion. mdpi.com

MYB Transcription Factors : R2R3-MYB proteins are major regulators of the flavonoid pathway. mdpi.commdpi.com Specific subgroups of MYB TFs are known to activate the genes for flavonol synthesis. For instance, in Arabidopsis thaliana, the transcription factor AtMYB12 is a key positive regulator that specifically upregulates the expression of genes encoding CHS, CHI, F3H, and FLS, thereby driving flux towards kaempferol production. nih.govnih.gov

The MBW Complex : For many branches of the flavonoid pathway, particularly anthocyanin production, a regulatory complex known as the MBW (MYB-bHLH-WDR) complex is essential. mdpi.com While flavonol synthesis can be activated by MYB factors alone, it can also be influenced by interactions within this broader regulatory framework. nih.gov

Other Regulatory Factors : In addition to the well-characterized MYB factors, other TF families such as WRKY and AP2/ERF have also been implicated in the regulation of flavonol biosynthesis, often by directly targeting key genes like FLS. nih.govresearchgate.net

Cascade Regulation : The regulatory system is not a simple switch but involves complex cascades. This includes regulation of the TFs themselves by other proteins or by non-coding RNAs like microRNAs (miRNAs). nih.govresearchgate.net For example, plant hormones such as auxin can positively influence flavonol biosynthesis by upregulating the expression of key regulatory TFs like AtMYB12. nih.gov This intricate network allows plants to fine-tune the production of flavonols like kaempferol, and subsequently this compound, in response to both internal developmental programs and external environmental signals. nih.gov

| Regulatory Factor | Family/Type | Mode of Action | Target Genes/Processes |

|---|---|---|---|

| R2R3-MYB (e.g., AtMYB12) | Transcription Factor | Positive regulator; directly activates transcription. nih.govnih.gov | CHS, CHI, F3H, FLS, and other early biosynthetic genes. nih.gov |

| bHLH | Transcription Factor | Component of the MBW complex; interacts with MYB proteins. mdpi.com | Often regulates branches competing with flavonol synthesis (e.g., anthocyanins). mdpi.com |

| WDR (WD40) | Protein | Acts as a scaffold protein in the MBW complex. mdpi.com | Stabilizes the MYB-bHLH interaction. mdpi.com |

| WRKY | Transcription Factor | Directly targets and regulates key biosynthetic genes. nih.govresearchgate.net | FLS and other flavonoid pathway genes. nih.gov |

| AP2/ERF | Transcription Factor | Directly targets and regulates key biosynthetic genes. nih.govresearchgate.net | FLS and other flavonoid pathway genes. nih.gov |

| microRNAs (miRNAs) | Non-coding RNA | Post-transcriptional gene silencing. researchgate.net | Targets the mRNA of transcription factors (e.g., MYBs) for degradation. researchgate.net |

| Auxin | Plant Hormone | Signal that induces expression of regulatory TFs. nih.gov | Upregulates AtMYB12 expression, leading to increased flavonol synthesis. nih.gov |

Pre Clinical Pharmacological Activity Investigations of Pterogynoside

Antioxidant and Radical Scavenging Activity Studies

The capacity of Pterogynoside to neutralize harmful reactive species has been evaluated through various in vitro and cellular-based assays.

Biochemical investigations have demonstrated that this compound is capable of acting as a scavenger against several free radicals and reactive oxygen species (ROS). nih.gov In laboratory settings, it has shown the ability to neutralize the superoxide (B77818) anion, the potent oxidant hypochlorous acid produced by neutrophils, and taurine (B1682933) chloramine. nih.govresearchgate.net Furthermore, studies have assessed its radical-scavenging capacity towards the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical, indicating broad-spectrum antioxidant activity. nih.govmdpi.com

Interactive Data Table: In Vitro Scavenging Activity of this compound

| Reactive Species Scavenged | Finding | Reference |

| Superoxide Anion | This compound demonstrated scavenging ability against the superoxide anion. | researchgate.net, nih.gov |

| Hypochlorous Acid | The compound was able to act as a scavenger of hypochlorous acid. | researchgate.net, nih.gov |

| Taurine Chloramine | This compound was shown to scavenge taurine chloramine. | researchgate.net, nih.gov |

| ABTS Radical | The compound exhibited scavenging activity against the ABTS radical. | nih.gov, mdpi.com |

Ex vivo studies using isolated human cells have provided further insight into the compound's effects. Research involving human neutrophils, key cells in the inflammatory response, showed that this compound can induce neutrophil death. nih.gov This effect was reportedly intensified when the cells' oxidative burst—a rapid release of ROS—was stimulated. nih.govresearchgate.net Investigations also explored its interaction with red blood cells, noting that the compound could promote cytotoxic effects. nih.gov These findings suggest that while this compound possesses well-defined radical-scavenging capabilities, its interaction with cellular systems under conditions of oxidative stress is complex. nih.govresearchgate.net

Anti-inflammatory Investigations in Pre-clinical Models

The anti-inflammatory potential of this compound has been explored, with a significant focus on its ability to inhibit a key enzyme involved in the inflammatory process.

The primary anti-inflammatory mechanism identified for this compound in pre-clinical studies is its inhibition of the enzyme myeloperoxidase (MPO). mdpi.com MPO is released by neutrophils at sites of inflammation and produces hypochlorous acid, a potent pro-inflammatory oxidant. researchgate.netmdpi.com By inhibiting MPO, this compound can interfere with this pathway, positioning it as a promising anti-inflammatory agent. mdpi.com While the inhibition of MPO is a clear mechanism for modulating inflammatory pathways, detailed investigations into this compound's effects on other specific inflammatory mediators, such as cytokines or prostanoids, are less prominent in the available literature.

This compound has been specifically identified as a myeloperoxidase (MPO) inhibitor. nih.govresearchgate.net In enzymatic assays, it demonstrated a clear inhibitory effect on MPO activity. nih.gov Different studies have reported varying potencies; one study reported an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—of 10.3 (± 0.03), while another study reported a potent IC₅₀ value of 0.01 µM. nih.govmdpi.com This inhibitory action on a key enzyme of the innate immune system underscores its potential as an anti-inflammatory compound. mdpi.com

Interactive Data Table: Myeloperoxidase (MPO) Inhibitory Activity of this compound

| Assay | Reported IC₅₀ Value | Reference |

| Myeloperoxidase (MPO) Inhibition | 10.3 (± 0.03) Unit not specified in source | nih.gov |

| Myeloperoxidase (MPO) Inhibition | 0.01 µM | mdpi.com |

Antiviral Research on this compound

The plant from which this compound is often isolated, Pterogyne nitens, has been investigated for its bioactive compounds with antiviral properties. researchgate.netnih.gov Studies have evaluated flavonoids from this plant for activity against viruses such as the Hepatitis C Virus (HCV). nih.govresearchgate.net However, this research has largely centered on other flavonoids isolated from the plant, such as Sorbifolin (B192349) and Pedalitin (B157511), which were found to inhibit HCV entry into host cells. nih.govresearchgate.net While the source plant contains metabolites with demonstrated antiviral potential, specific pre-clinical studies focusing solely on the antiviral activity of this compound itself are not extensively detailed in the current body of scientific literature. researchgate.netnih.govresearchgate.net

Inhibition of Hepatitis C Virus (HCV) Entry Mechanisms

Research into the antiviral properties of compounds derived from Pterogyne nitens has identified significant inhibitory effects on the entry of the Hepatitis C Virus (HCV) into host cells. Flavonoids, in particular, have been a key focus of these investigations.

A study evaluating the anti-HCV activity of flavonoids from Pterogyne nitens demonstrated that pedalitin can block HCV entry by up to 78.7%. nih.gov This inhibitory action is multifaceted, involving both direct effects on the viral particles and interference with host cell components necessary for viral entry. nih.gov Another flavonoid from the same plant, sorbifolin, also showed an ability to inhibit HCV entry, though to a lesser extent, with a maximum inhibition of 45.0%. nih.gov The mechanism for sorbifolin was primarily attributed to its virucidal effect. nih.gov These findings highlight the potential of these compounds as scaffolds for the development of new anti-HCV agents that target the initial stages of infection.

| Compound | Virus Strain | Inhibition of HCV Entry (%) |

| Pedalitin | HCV genotype 2a JFH-1 | 78.7 |

| Sorbifolin | HCV genotype 2a JFH-1 | 45.0 |

Zika Virus NS2B-NS3 Protease Inhibition Studies

The Zika virus (ZIKV), a member of the Flaviviridae family, relies on a protease complex, NS2B-NS3, for its replication. This makes the protease a critical target for antiviral drug development. nih.gov In the search for inhibitors of this enzyme, flavonoids from Pterogyne nitens have shown promise.

Through a combination of virtual screening and experimental assays, pedalitin was identified as a potent inhibitor of the ZIKV NS2B-NS3 protease. nih.gov Enzymatic assays determined its half-maximal inhibitory concentration (IC50) to be 5 μM. nih.govufg.br This level of inhibition suggests that pedalitin could serve as a valuable candidate for further optimization in the development of anti-ZIKV therapies. nih.gov Other flavonoids from the same plant, such as quercetin (B1663063) and rutin (B1680289), were also found to inhibit the protease, though with higher IC50 values. nih.gov

| Compound | Target | IC50 |

| Pedalitin | Zika Virus NS2B-NS3 Protease | 5 μM |

Antifungal Activity Evaluations

Activity against Candida Species

Several non-alkaloidal compounds isolated from Pterogyne nitens have been evaluated for their antifungal activity against various Candida species, which are known opportunistic human pathogens. A study assessing 15 such compounds revealed that a number of them possess notable anti-Candida properties. oaji.net

Sorbifolin was particularly effective, demonstrating a potent inhibitory effect against Candida glabrata with a Minimum Inhibitory Concentration (MIC) of 3.90 μg/mL. oaji.net It also showed activity against Candida krusei and Candida parapsilosis (MIC = 7.80 μg/mL), and to a lesser extent against Candida albicans and Candida tropicalis (MIC = 31.20 μg/mL). oaji.net These findings underscore the potential of these compounds as leads for the development of new antifungal agents.

| Compound | Candida Species | MIC (μg/mL) |

| Sorbifolin | C. glabrata | 3.90 |

| Sorbifolin | C. krusei | 7.80 |

| Sorbifolin | C. parapsilosis | 7.80 |

| Sorbifolin | C. albicans | 31.20 |

| Sorbifolin | C. tropicalis | 31.20 |

Activity against Cryptococcus Species

Infections by Cryptococcus species, particularly Cryptococcus neoformans and Cryptococcus gattii, can lead to life-threatening meningitis, especially in immunocompromised individuals. The investigation of compounds from Pterogyne nitens has identified several with significant activity against these yeasts. oaji.net

Sorbifolin demonstrated potent activity against a fluconazole-resistant clinical isolate of Cryptococcus neoformans var. grubii and Cryptococcus gattii, both with an MIC of 3.90 μg/mL. oaji.net Other glycosylated flavone (B191248) derivatives from the same plant, pedalin (pedalitin) and nitensoside B, were also found to be active against Cryptococcus neoformans, each with an MIC of 7.80 μg/mL. oaji.net

| Compound | Cryptococcus Species | Strain | MIC (μg/mL) |

| Sorbifolin | C. neoformans var. grubii | Fluconazole-resistant clinical isolate | 3.90 |

| Sorbifolin | C. gattii | 118 | 3.90 |

| Pedalin (Pedalitin) | C. neoformans | ATCC 90012 | 7.80 |

| Nitensoside B | C. neoformans | ATCC 90012 | 7.80 |

Antiparasitic Investigations

Anthelmintic Effects on Haemonchus contortus

Haemonchus contortus, a gastrointestinal nematode, is a major cause of economic losses in sheep and goat farming. The emergence of anthelmintic resistance has spurred the search for new control agents from natural sources, including Pterogyne nitens. embrapa.br

Studies have evaluated the effects of ethanolic extracts and phenolic compounds from this plant on the life cycle of H. contortus. embrapa.br The findings indicate that while flavones such as sorbifolin and pedalitin did not inhibit the hatching of eggs, they did exhibit some activity against the larval development of the parasite. embrapa.brresearchgate.net In contrast, flavonols like quercetin and rutin showed high activity in the egg hatch assay but were inactive in the larval development assay. embrapa.br This suggests that different structural features of these flavonoids may be responsible for their varying effects on the different life stages of the parasite.

| Compound | Effect on H. contortus Egg Hatching | Effect on H. contortus Larval Development |

| Sorbifolin | No inhibitory effect | Some activity |

| Pedalitin | No inhibitory effect | Some activity |

| Quercetin | High activity | Inactive |

| Rutin | High activity | Inactive |

Neuroprotective Research in Pre-clinical Models

Currently, there is a notable absence of published pre-clinical research specifically investigating the neuroprotective effects of the isolated compound this compound. While some studies suggest that flavonoids as a class may possess neuroprotective properties, dedicated studies on this compound's capacity to protect neural cells in pre-clinical models of neurodegenerative diseases or injury are not available in the reviewed scientific literature.

Consistent with the lack of general neuroprotective research, there are no specific pre-clinical studies that have explored the effects of this compound on neurocognitive functions or synaptic plasticity in animal models. The potential impact of this compound on learning, memory, and the underlying synaptic mechanisms remains an uninvestigated area of research.

Anticancer Research in Pre-clinical Models

Preliminary research into the biological activities of compounds isolated from the plant Pterogyne nitens has suggested potential anticancer properties among its constituent flavonoids and alkaloids. However, specific and detailed pre-clinical investigations focusing solely on this compound are limited.

While some studies have indicated that extracts from Pterogyne nitens exhibit antiproliferative effects against certain cancer cell lines, such as melanoma, specific data detailing the antiproliferative activity of isolated this compound is scarce. One study noted a cytotoxic effect of this compound on red blood cells, but its direct antiproliferative action on cancer cell lines, including specific IC50 values, has not been extensively documented in the available scientific literature. researchgate.net This lack of specific data prevents the creation of a detailed data table on its antiproliferative efficacy.

The mechanism by which this compound may exert any potential anticancer effects, specifically its ability to modulate apoptosis pathways in cancer cells, remains largely unexplored. Research has indicated that alkaloid extracts from Pterogyne nitens can induce apoptosis in malignant breast cancer cell lines. However, studies delineating the specific role of this compound in activating intrinsic or extrinsic apoptotic pathways, or its effect on key apoptotic proteins in cancer cells, have not been identified in the reviewed literature. Therefore, a detailed account of its modulation of apoptosis pathways cannot be provided at this time.

Molecular Mechanisms of Action of Pterogynoside

Interaction with Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key factor in various pathological conditions. nih.govunirioja.es Pterogynoside interacts with these pathways through several mechanisms.

Redox Cycling Mechanisms and Reactive Oxygen Species Generation

The generation of ROS can occur through various cellular mechanisms, including mitochondrial respiration, metabolic activation of compounds, and the activity of enzymes like NADPH oxidase. researchgate.netfrontiersin.org Flavonoids can influence these pathways, and their ability to undergo peroxidase-catalyzed redox cycling represents a specific mechanism by which they can contribute to the cellular ROS pool. acs.org This cycling involves the flavonoid being repeatedly oxidized and then reduced, consuming antioxidant molecules in the process and potentially generating superoxide (B77818) anion radicals (O₂·⁻) and hydrogen peroxide (H₂O₂). acs.orgnih.gov

Role of Glutathione (B108866) in this compound-Mediated Effects

Glutathione (GSH), a tripeptide, is the most abundant non-protein antioxidant in cells and plays a critical role in maintaining cellular redox homeostasis. unirioja.esembopress.org It protects cells from oxidative damage by detoxifying ROS and serving as a cofactor for various antioxidant enzymes. nih.govnih.gov

In the context of flavonoid redox cycling, glutathione plays a crucial role. Studies have shown that during the peroxidase-catalyzed oxidation of flavonoids, GSH can be co-oxidized. acs.org The prooxidant phenoxyl radicals formed from the flavonoid can interact with GSH, leading to the formation of thiyl radicals (GS·). These thiyl radicals can, in turn, react with molecular oxygen, contributing to oxygen uptake and the generation of ROS. acs.org This interaction highlights a complex interplay where GSH, while being a primary antioxidant, can be consumed and participate in pro-oxidant processes initiated by flavonoid radicals. acs.org The depletion of GSH can leave cells more vulnerable to oxidative stress, a condition implicated in the progression of many diseases. mdpi.com

Nrf2/HO-1 Signaling Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a master regulator of the cellular antioxidant response. dovepress.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including HO-1. mdpi.comnih.gov The products of the reaction catalyzed by HO-1, such as biliverdin (B22007) and carbon monoxide, have established antioxidant and anti-inflammatory properties. frontiersin.org

Natural compounds, including flavonoids, are known modulators of this pathway. nih.gov They can induce the dissociation of Nrf2 from its inhibitor, Keap1, allowing its nuclear translocation and the subsequent activation of antioxidant genes. nih.gov This activation enhances the cell's capacity to neutralize ROS and cope with oxidative stress. nih.gov While direct studies detailing this compound's specific modulation of the Nrf2/HO-1 pathway are limited, its classification as a flavonoid suggests it may share this mechanism. The activation of the Nrf2/HO-1 axis is a recognized therapeutic strategy for conditions involving oxidative stress, and flavonoids are considered interesting prototype compounds for this purpose. nih.govresearchgate.net

Enzyme Inhibition Profiles

Enzyme inhibition is a key mechanism through which small molecules can exert pharmacological effects. numberanalytics.com Inhibitors can act in various ways, including competing with the substrate for the active site (competitive inhibition) or binding to an allosteric site to change the enzyme's conformation (noncompetitive inhibition). researchgate.netnih.gov this compound has been identified as an inhibitor of specific enzymes involved in inflammation and viral replication.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme found predominantly in neutrophils. mdpi.comabcam.com It plays a role in the immune response by catalyzing the formation of potent reactive oxidants, such as hypochlorous acid, to destroy pathogens. abcam.com However, excessive MPO activity can contribute to tissue damage in inflammatory conditions. abcam.com

This compound has been identified as an inhibitor of MPO. nih.govresearchgate.net In a study evaluating various flavonols from Pterogyne nitens, this compound demonstrated a notable inhibitory effect on MPO activity. nih.gov This inhibitory action suggests a potential role for this compound in modulating inflammatory processes where MPO is implicated.

Table 1: Myeloperoxidase (MPO) Inhibition by this compound and Related Flavonols

| Compound | IC₅₀ (nM) | Source |

| This compound | 10.3 ± 0.03 | nih.gov |

| Quercetin (B1663063) | 1.22 ± 0.01 | nih.gov |

| Isoquercitrin | 3.75 ± 0.02 | nih.gov |

| Rutin (B1680289) | 3.60 ± 0.02 | nih.gov |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Viral Protease Inhibition (e.g., ZIKV NS2B-NS3)

The Zika virus (ZIKV) NS2B-NS3 protease (NS2B-NS3p) is essential for the viral life cycle, as it cleaves the viral polyprotein into functional units, making it a prime target for antiviral drug development. nih.govbiorxiv.orgplos.org Flavonoids isolated from Pterogyne nitens have been investigated for their potential to inhibit this critical viral enzyme. nih.govnih.gov

While several flavonoids from P. nitens, such as pedalitin (B157511), quercetin, and rutin, were identified as inhibitors of the ZIKV NS2B-NS3 protease, specific inhibitory data for this compound against this particular enzyme is not highlighted in the same studies. nih.govnih.gov For instance, pedalitin was found to be the most promising inhibitor from this source with an IC₅₀ value of 5 µM. nih.gov This indicates that while the plant source of this compound produces compounds with ZIKV protease inhibitory activity, further research is needed to specifically characterize the action of this compound on this target.

Table 2: Inhibition of ZIKV NS2B-NS3 Protease by Flavonoids from Pterogyne nitens

| Compound | IC₅₀ (µM) | Source |

| Pedalitin | 5.0 ± 1.0 | nih.gov |

| Quercetin | 34.0 ± 5.0 | nih.gov |

| Rutin | 139.0 ± 26.0 | nih.gov |

Data for this compound is not specified in the cited studies.

Arginase Inhibition

This compound, a kaempferol (B1673270) derivative isolated from the fruits of Pterogyne nitens, has been identified as an inhibitor of arginase. researchgate.net Arginase is an enzyme that plays a role in the production of nitric oxide (NO), and its inhibition can be relevant in the context of certain parasitic diseases. mdpi.com For instance, the flavanol (-)-epicatechin, isolated from Byrsonima coccolobifolia, has been shown to inhibit the arginase of Leishmania amazonensis with a dissociation constant (Ki) of 0.20 µM. mdpi.com This inhibition is significant because high concentrations of NO can be lethal to these parasites. mdpi.com While direct inhibitory constants for this compound on arginase are not specified in the provided context, its classification as a flavonol alongside other known arginase inhibitors suggests a potential role in modulating this enzymatic pathway. mdpi.com

Cellular Signaling Pathway Modulation

Effects on Cholinergic Systems and Related Molecular Transduction

The cholinergic system, which includes the neurotransmitter acetylcholine (B1216132) (ACh), its receptors (AChRs), and the enzymes that synthesize and degrade it, is crucial for neuroimmune communication and maintaining homeostasis. frontiersin.org Muscarinic receptors, a class of AChRs, are widely distributed in the central and peripheral nervous systems and are involved in various physiological responses. acnp.org These receptors can modulate neurotransmitter release and are present on both cholinergic and non-cholinergic neurons. acnp.org

Signal transduction through muscarinic receptors is complex. For example, some muscarinic receptors are coupled to phospholipase D (PLD), an enzyme involved in generating signaling molecules. acnp.org The activation of TrkA receptors on axon terminals by nerve growth factor (NGF) in basal forebrain cholinergic neurons triggers several signaling pathways, including PI3K/Akt, MEK/ERK, and PLCγ, which are essential for neuronal survival. nih.gov While direct studies on this compound's effect on cholinergic systems are not detailed, its nature as a flavonoid places it within a class of compounds known to interact with various signaling cascades that are also modulated by cholinergic activity.

CREB-BDNF Pathway Involvement

The cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway is a critical signaling cascade involved in neuronal survival, synaptic plasticity, learning, and memory. mdpi.comsemanticscholar.org The activation of CREB to its phosphorylated form, pCREB, is a key event that promotes the expression of downstream targets, including BDNF. mdpi.comnih.gov This pathway is a target for the therapeutic effects of some antidepressants and plays a protective role against neuronal damage after brain injury. mdpi.com

Activation of the ERK/CREB/BDNF signaling cascade has been observed in various experimental models. dovepress.com BDNF itself can activate this pathway by binding to its receptor, TrkB, which in turn triggers downstream signaling through pathways like Ras/ERK. semanticscholar.org This activation is crucial for protecting neurons from ischemic injury and is involved in the molecular mechanisms of memory and mood regulation. semanticscholar.orgnih.gov Although direct evidence linking this compound to this pathway is not provided, the known neuroprotective and anti-inflammatory effects of flavonoids suggest a potential for interaction with such fundamental neuronal signaling pathways.

Mitochondrial Pathway Regulation in Cellular Stress Models

Mitochondria are central to cellular stress responses, including those triggered by oxidative stress, DNA damage, and other intrinsic insults. mdpi.comfrontiersin.org The mitochondrial intrinsic apoptotic pathway is a major mechanism of programmed cell death. mdpi.com Cellular stress can lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com

The regulation of mitochondrial function is critical for cell survival, and various quality control mechanisms exist to maintain mitochondrial health, such as mitophagy and the mitochondrial unfolded protein response. numberanalytics.com The integrated stress response (ISR) is a broader cellular signaling network that responds to various stressors, with a specific branch, the mitochondrial integrated stress response (ISRmt), being activated by mitochondrial dysfunction. nih.gov this compound has been noted to have a cytotoxic effect, which can be influenced by the presence of oxidants, and it can promote the death of neutrophils, particularly when the cells' oxidative burst is initiated. science.gov This suggests an interaction with cellular stress pathways where mitochondria play a key role.

Structure Activity Relationship Sar Studies of Pterogynoside

Methodological Approaches in Pterogynoside SAR

The exploration of this compound's SAR involves a combination of traditional and modern methodologies, ranging from chemical synthesis to computational analysis.

Rational drug design strategies for this compound derivatives focus on targeted modifications of its core structure to enhance biological activity. biorxiv.orgnih.gov This approach involves the synthesis of new molecules with altered functional groups, such as hydroxyls or the glycosidic moiety, to investigate their impact on efficacy. For flavonoids in general, modifications often target the number and position of hydroxyl groups and the nature of the sugar component in glycosides. frontiersin.org The goal is to create derivatives with improved properties, such as increased potency or better selectivity for a biological target. researchgate.netulb.ac.be

One key area of molecular modification for flavonoid glycosides like this compound is the alteration of the sugar moiety. The type and attachment point of the sugar can significantly influence the molecule's solubility, stability, and interaction with biological targets. ijper.orgresearchgate.net For instance, the glycosylation of flavonoids can enhance their water solubility and bioavailability. researchgate.net

Computational methods, such as in silico modeling and molecular docking, are powerful tools for predicting the interaction of this compound with biological targets at a molecular level. news-medical.net These techniques allow researchers to visualize how the molecule fits into the active site of enzymes or receptors, providing insights into the structural basis of its activity. frontiersin.orgexplorationpub.comnih.gov

Molecular docking studies can predict the binding affinity and orientation of a ligand, like this compound, within a target protein's binding pocket. scielo.brnih.govmdpi.com For example, docking studies on flavonoids have been used to understand their inhibitory potential against various enzymes, including those relevant to viral replication and oxidative stress. mdpi.comscielo.br These computational analyses help to identify key amino acid residues that interact with the flavonoid, guiding further rational design and modification. researchgate.netmdpi.comdntb.gov.ua

Key Structural Features Influencing Biological Activities

The biological effects of this compound are determined by the interplay of its distinct structural components, including the flavonoid core and its substituent groups.

The number and position of hydroxyl (-OH) groups on the flavonoid backbone are critical determinants of its biological activity. researchgate.net For flavonoids, the presence of hydroxyl groups, particularly in the B-ring, is often associated with potent antioxidant activity. plos.orgmdpi.com These groups can donate hydrogen atoms to neutralize free radicals. researchgate.net

However, the glycosylation at certain positions can modulate this effect. For instance, substitution at the 3-O-position with a sugar residue, as seen in many flavonoid glycosides, can affect the hydrogen-donating ability of the B-ring hydroxyl groups. tandfonline.com The antioxidant capacity of flavonoids is generally correlated with the number of hydroxyl groups, and their specific arrangement can significantly influence this property. mdpi.com

The fundamental C6-C3-C6 skeleton of the flavonoid core provides the essential scaffold for interaction with biological macromolecules. researchgate.net The planarity of the molecule and the potential for π-electron delocalization across the rings are important for its biological interactions. mdpi.com This core structure allows flavonoids to bind to the ATP-binding sites of various proteins, thereby modulating their activity. researchgate.net The specific arrangement of the rings and their substituents dictates the molecule's ability to fit into binding pockets and interact with specific amino acid residues.

SAR in the Context of Specific Pre-clinical Pharmacological Effects (e.g., antiviral, antioxidant)

The structural features of this compound and related flavonoid glycosides have been correlated with their antiviral and antioxidant activities.

In terms of antiviral activity , the effect of glycosylation is more complex. While O-glycosylation can decrease some biological activities, it has been shown to enhance others, including anti-HIV and anti-rotavirus activity. ijper.orgtandfonline.com For coronaviruses, kaempferol (B1673270) glycosides have demonstrated the ability to block viral ion channels. researchgate.netnih.gov The sugar moiety can play a crucial role in cell recognition and uptake, potentially increasing the antiviral efficacy compared to the aglycone. nih.gov Some studies suggest that glycosylation of flavonoids can lead to increased antiviral activity. mdpi.com Specifically, kaempferol and its derivatives have shown activity against a broad range of DNA and RNA viruses by inhibiting viral entry and replication. researchgate.net

Interactive Data Table: Structure-Activity Relationship Insights for Flavonoid Glycosides

| Structural Feature | Impact on Antioxidant Activity | Impact on Antiviral Activity | Supporting Evidence |

| Aglycone (Kaempferol) | Generally higher than glycosides. tandfonline.com | Active, but glycosylation can enhance activity against certain viruses. researchgate.netresearchgate.net | The presence of free hydroxyl groups is key for radical scavenging. tandfonline.com The core flavonoid structure interacts with viral proteins. researchgate.net |

| Glycosylation | Often reduces activity compared to the aglycone. nih.govtandfonline.com | Can enhance activity for specific viruses (e.g., HIV, rotavirus, coronaviruses). ijper.orgtandfonline.comresearchgate.net | The sugar moiety can block active hydroxyl groups. tandfonline.com Sugars can improve solubility and cellular uptake. researchgate.netnih.gov |

| Hydroxyl Groups | The number and position are critical; more hydroxyls generally increase activity. plos.orgmdpi.com | The number and position on the B-ring influence potency. frontiersin.org | Hydroxyls act as hydrogen donors to neutralize free radicals. researchgate.net They form hydrogen bonds with viral target proteins. frontiersin.org |

| Flavonoid Core | The C6-C3-C6 scaffold is essential. | The planar structure allows for interaction with viral enzymes and proteins. | Provides the basic structure for biological interaction. researchgate.net |

Metabolism and Pharmacokinetics of Pterogynoside in Pre Clinical Models

Pre-clinical Pharmacokinetic Study Design and Analysis

The investigation of pterogynoside's pharmacokinetic (PK) profile in pre-clinical settings is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for predicting the compound's behavior in living organisms and for establishing a foundation for potential therapeutic applications. The design and analysis of such studies involve the use of specific animal models and carefully planned sampling strategies to obtain reliable and comprehensive data.

Animal Models Utilized (e.g., mice, rats)

Pre-clinical pharmacokinetic studies of this compound and other flavonoids commonly employ rodent models, such as mice and rats. semanticscholar.orgfrontiersin.org These models are selected due to their physiological and metabolic similarities to humans, as well as practical considerations like their small size, relatively short lifespan, and the availability of established experimental protocols. nih.govbiocytogen.com Both mice and rats have been instrumental in elucidating the metabolic pathways and pharmacokinetic properties of numerous natural compounds. semanticscholar.orgfrontiersin.orgnih.gov For instance, studies on related flavonoids have utilized rats to compare pharmacokinetic profiles after oral administration.

The choice between mice and rats can depend on the specific research question. For example, mouse models are frequently used for initial screening and studies involving genetic modifications, while rats may be preferred for studies requiring larger blood volumes for more extensive metabolite analysis. nih.gov The use of these well-characterized animal models allows for the generation of reproducible data that can be compared across different studies.

Sampling Strategies in Pre-clinical PK Assessments

Effective sampling strategies are critical for accurately characterizing the pharmacokinetic profile of this compound. In typical pre-clinical studies involving rodent models, biological samples such as blood, plasma, urine, and feces are collected at various time points after administration of the compound. mdpi.com This allows for the determination of key pharmacokinetic parameters, including the concentration-time curve, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and elimination half-life (t1/2).

For comprehensive metabolite profiling, tissue samples from major organs like the liver, kidneys, and intestine may also be collected at the end of the study. mdpi.com The analysis of these samples provides insights into the distribution of the parent compound and its metabolites throughout the body. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are then employed to identify and quantify this compound and its metabolites in the collected biological matrices.

This compound Metabolism in Biological Systems

The biotransformation of this compound in biological systems is a complex process involving a series of enzymatic reactions that modify its chemical structure. This metabolism is generally divided into two main phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which involve the conjugation of the modified compound with endogenous molecules to facilitate its excretion.

Phase I Metabolic Reactions and Enzymes

Phase I metabolism of flavonoids like this compound primarily involves oxidation, reduction, and hydrolysis reactions. pharmacylibrary.commdpi.com These reactions are catalyzed by a variety of enzymes, with the cytochrome P450 (CYP) superfamily being the most prominent. mdpi.com CYP enzymes, located mainly in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics. mdpi.com

For this compound, which is a glycoside, a key initial step in its metabolism is often the hydrolysis of the glycosidic bond, releasing the aglycone and the sugar moiety. This deglycosylation can occur in the gastrointestinal tract by bacterial enzymes or in various tissues by host enzymes. Following hydrolysis, the aglycone can undergo further Phase I modifications, such as hydroxylation, which is a common reaction catalyzed by CYP enzymes. mdpi.com

Phase II Conjugation Reactions and Metabolite Formation

Following Phase I metabolism, or in some cases directly, this compound and its metabolites undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, making them easier to excrete from the body. uomus.edu.iqfirsthope.co.in The major Phase II reactions include glucuronidation, sulfation, and methylation. firsthope.co.inresearchgate.net

Glucuronidation: This is a major pathway for the metabolism of flavonoids. firsthope.co.in It involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a hydroxyl group on the this compound aglycone. uomus.edu.iq This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). firsthope.co.in

Sulfation: In this reaction, a sulfonate group is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the aglycone. firsthope.co.in This process is mediated by sulfotransferases (SULTs). firsthope.co.in

Methylation: Methylation involves the addition of a methyl group, typically to a hydroxyl group, catalyzed by enzymes such as catechol-O-methyltransferase (COMT). researchgate.net

These conjugation reactions result in the formation of various water-soluble metabolites that can be readily eliminated in the urine and feces.

Metabolite Profiling and Identification in Animal Models

Studies on related flavonoids have revealed a complex pattern of metabolites. For example, the metabolism of similar compounds in rats has shown the presence of glucuronidated, sulfated, and methylated derivatives of the parent aglycone. mdpi.com It is anticipated that this compound would undergo similar metabolic transformations. The process would likely involve initial deglycosylation to its aglycone, followed by a combination of hydroxylation and subsequent conjugation reactions (glucuronidation and sulfation) at various positions on the flavonoid backbone. The resulting metabolites would then be identified based on their mass spectral data and comparison with known metabolic pathways of flavonoids.

Pharmacokinetic Parameter Determination in Pre-clinical Animal Models

The pharmacokinetic properties of kaempferol (B1673270), the aglycone of this compound, have been characterized in male Sprague-Dawley rats. These studies reveal that kaempferol is subject to rapid clearance and has a short terminal half-life. nih.govresearchgate.net The high clearance values suggest efficient elimination from the body. nih.govmdpi.comresearchgate.net The volume of distribution is large, indicating that the compound distributes extensively into tissues outside of the plasma. nih.govresearchgate.net

Interactive Table: Pharmacokinetic Parameters of Kaempferol in Rats Following Intravenous Administration

The table below is interactive. Click on the headers to sort the data.

| Parameter | Value (10 mg/kg dose) | Value (25 mg/kg dose) | Source |

| Clearance (CL) | ~3 L/hr/kg | ~3 L/hr/kg | nih.gov |

| Volume of Distribution (Vd) | 8-12 L/kg | 8-12 L/kg | nih.gov |

| Terminal Half-life (t1/2) | 3-4 hours | 3-4 hours | nih.gov |

Following oral administration, the time to reach maximum plasma concentration (Tmax) for kaempferol in rats was between 1 and 1.5 hours. nih.gov

Biodistribution Studies in Animal Tissues

Direct biodistribution studies on this compound are not extensively documented. However, research on other flavonoid C-glycosides and the aglycone kaempferol in mice and rats provides a general understanding of how these types of compounds distribute within the body. After oral administration, related flavonoid C-glycosides have been detected in various tissues, including the heart, liver, spleen, lungs, and kidneys. nih.govnih.gov

Studies on kaempferol in rats have shown that its distribution varies depending on the route of administration. tandfonline.com After oral administration, higher concentrations were found in the liver and kidneys, which are key organs for metabolism and excretion. tandfonline.com Following intravenous administration, kaempferol was more concentrated in the brain and heart. tandfonline.com This suggests that the administration route significantly influences the tissue localization of the compound. The highest concentrations of kaempferol are generally found in the liver, kidneys, and colon. tandfonline.com

A study on three flavonoid C-glycosides (vicenin-2, isoschaftoside, and schaftoside) from Abrus mollis extract in mice showed that after oral administration, the compounds were quantifiable in plasma and various tissues for up to 180 minutes. nih.gov The distribution was observed in the heart, liver, spleen, lungs, and kidneys, indicating that these glycosides are absorbed and distributed to major organs. nih.govnih.gov

Interactive Table: Tissue Distribution of Flavonoid C-Glycosides in Mice

This table is based on qualitative findings from studies on related compounds.

| Tissue | Distribution Detected | Source |

| Heart | Yes | nih.govnih.gov |

| Liver | Yes | nih.govnih.govtandfonline.com |

| Spleen | Yes | nih.govnih.gov |

| Lungs | Yes | nih.govnih.gov |

| Kidneys | Yes | nih.govnih.govtandfonline.com |

| Colon | Yes | tandfonline.com |

| Brain | Yes (intravenous admin.) | tandfonline.com |

Excretion Pathways and Rates in Animal Models

Information specific to the excretion pathways and rates of this compound is limited. However, studies on kaempferol and its glycosides indicate that excretion occurs primarily through the urine. nih.gov After administration, kaempferol and its metabolites, including glucuronide and sulfoconjugates, are found in the urine. nih.govresearchgate.net In human studies with kaempferol from dietary sources, the urinary excretion rate was found to be relatively low, around 0.9% to 1.9% of the ingested dose within 24 hours, suggesting that a significant portion is either not absorbed or is eliminated through other routes. mdpi.com

The metabolism of kaempferol glycosides by the gut microflora into their aglycones is a crucial step, after which the aglycone and its subsequent metabolites can be absorbed and eventually excreted in the urine. nih.govtandfonline.com Both kaempferol and derivatives of its glycosides have been identified in urine. nih.gov Some metabolites may also be excreted in the feces. tandfonline.commdpi.com

Influence of Metabolic Stability on Pre-clinical Compound Behavior

The metabolic stability of a compound is a critical determinant of its pharmacokinetic behavior, including its bioavailability and half-life. srce.hrnih.gov Flavonoid C-glycosides, such as this compound, are generally more stable against enzymatic hydrolysis in the small intestine compared to O-glycosides. mdpi.comnih.gov This stability is due to the strong C-C bond between the sugar moiety and the flavonoid aglycone. mdpi.com

However, despite this initial stability, flavonoid C-glycosides can be metabolized. In vitro studies using human liver microsomes and S9 fractions have shown that mono-glycosylic flavones undergo phase II metabolism to form glucuronidated and sulfated metabolites. mdpi.comresearchgate.net For instance, mono-glycosylic flavones of the luteolin-type are substrates for both glucuronidation and sulfation, while those of the apigenin-type are primarily glucuronidated. mdpi.comresearchgate.net In contrast, di-glycosylic flavones showed no metabolism under the same in vitro conditions, suggesting that the presence of multiple sugar moieties may hinder enzymatic action. mdpi.comresearchgate.net

Analytical Methodologies for Pterogynoside in Biological Systems

Chromatographic Techniques for Pterogynoside Analysis

Chromatography is a fundamental separation science that plays a crucial role in the analysis of chemical compounds in complex mixtures. chromtech.comoup.com.au It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. oup.com.auksu.edu.sa For the analysis of phytocompounds like this compound, chromatographic techniques are indispensable for achieving the necessary separation from endogenous biological components. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of compounds in various samples, including biological fluids. chromtech.comnih.govnih.gov It is a refinement of traditional column chromatography, utilizing high pressure to pump the mobile phase through a column packed with small-particle stationary phases, leading to faster and more efficient separations. nih.gov

In the context of this compound analysis, HPLC is frequently employed for its robustness and adaptability. The separation is typically achieved on a reversed-phase column, such as a C8 or C18, where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govoiv.int The gradient elution, where the composition of the mobile phase is changed over time, is commonly used to effectively separate this compound from other components in the sample. nih.gov Detection is often performed using a UV-Vis detector, as the chromophoric nature of this compound allows for its detection at specific wavelengths. oiv.int The choice of specific columns, mobile phases, and detection wavelengths is optimized to achieve the best resolution and sensitivity for this compound.

Table 1: Comparison of HPLC and UPLC Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 to 5 µm | Less than 2 µm |

| Maximum Pressure | 300-400 bars | Up to 1000 bars |

| Column Dimensions | e.g., 150 x 3.2 mm | e.g., 50 x 2.1 mm |

| Run Time | Longer | Shorter |

| Resolution | Good | Higher |

| Sensitivity | Good | Enhanced |

| Solvent Consumption | Higher | Lower |

This table provides a general comparison, and specific parameters can vary based on the application.

Ultra-Performance Liquid Chromatography (UPLC) in this compound Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improvements in speed, resolution, and sensitivity compared to conventional HPLC. austinpublishinggroup.comresearchgate.net This technique utilizes columns packed with sub-2 µm particles, which, according to the van Deemter equation, allows for higher mobile phase flow rates without a significant loss in separation efficiency. austinpublishinggroup.comresearchgate.net The result is faster analysis times, sharper peaks, and better resolution, which is particularly advantageous when analyzing complex biological samples for this compound. austinpublishinggroup.comnih.gov

The enhanced sensitivity of UPLC is beneficial for detecting low concentrations of this compound and its metabolites. researchgate.netnih.gov The reduced run times also increase sample throughput, which is a significant advantage in preclinical and clinical studies. When coupled with mass spectrometry, UPLC/MS systems provide a powerful platform for the comprehensive analysis of this compound, enabling both quantification and structural elucidation of its metabolites. austinpublishinggroup.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. frontiersin.org It is an indispensable tool in modern bioanalysis due to its high sensitivity, selectivity, and ability to provide structural information. criver.commdpi.com When coupled with chromatographic separation techniques, it offers a robust platform for the definitive identification and quantification of compounds like this compound in biological systems. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC or UPLC with the sensitive and selective detection of MS. nih.govnih.gov This hyphenated technique is a cornerstone for the quantitative analysis of drugs and their metabolites in biological fluids. nih.govmdpi.comjapsonline.commdpi.com For this compound analysis, after chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. mdpi.commdpi.com

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by performing an additional stage of mass analysis. nih.gov In this technique, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, leading to highly accurate and precise quantification, even at very low concentrations in complex matrices like plasma. mdpi.com The development of a sensitive LC-MS/MS method is crucial for pharmacokinetic studies of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification of unknown metabolites of this compound. thermofisher.comijpras.com Unlike standard mass spectrometers, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure the mass of ions with very high accuracy (typically within 5 ppm deviation). ijpras.com This high mass accuracy allows for the determination of the elemental composition of a molecule, which is a crucial first step in identifying a previously unknown metabolite. ijpras.comwuxiapptec.com

By comparing the accurate mass of a potential metabolite to that of the parent drug, this compound, researchers can deduce the type of biotransformation that has occurred (e.g., hydroxylation, glucuronidation). criver.com The fragmentation patterns obtained from HRMS/MS experiments provide further structural information, aiding in the definitive identification of the metabolite's structure. thermofisher.compharmaron.com This capability is essential for building a comprehensive picture of the metabolic fate of this compound in biological systems. criver.com

Mass Spectrometry Imaging (MSI) Applications

Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. frontiersin.orgrsc.orgnih.govrsc.org This technology provides crucial information on where a compound localizes within an organ or tissue, which can be critical for understanding its efficacy and potential toxicity. nih.govnih.gov

In the context of this compound research, MSI could be used to map its distribution and the distribution of its key metabolites in target tissues. By analyzing thin tissue slices with a focused laser or ion beam, a mass spectrum is generated at each pixel, creating a molecular image that shows the distribution of this compound and other related molecules. frontiersin.orgrsc.org This can reveal whether the compound accumulates in specific cellular regions or substructures of a tissue, providing valuable insights that cannot be obtained from the analysis of homogenized tissue samples. nih.gov

Sample Preparation Strategies for Biological Matrices

The initial and often most critical step in the bioanalysis of this compound is sample preparation. nih.gov Biological matrices such as plasma, serum, urine, and tissue homogenates are complex mixtures containing numerous endogenous substances that can interfere with the analysis. taylorfrancis.comchromatographyonline.com The primary goals of sample preparation are to remove these interfering components, concentrate the analyte of interest, and present it in a solvent compatible with the subsequent analytical technique. taylorfrancis.comnih.gov

Extraction and Purification Methods

A variety of extraction and purification techniques can be employed to isolate this compound from biological samples. The choice of method depends on the physicochemical properties of this compound, the nature of the biological matrix, the desired level of purity, and the analytical technique to be used. frontiersin.orgthepab.org

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. thepab.org The selection of appropriate solvents is crucial for efficient extraction of this compound while minimizing the co-extraction of interfering substances.

Solid-Phase Extraction (SPE): SPE has become a popular and versatile method for sample clean-up and concentration. frontiersin.orgmdpi.com It utilizes a solid sorbent material packed in a cartridge to selectively adsorb either the analyte or the interfering components. mdpi.com The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is dictated by the chemical properties of this compound. frontiersin.org SPE offers advantages such as high recovery, reduced solvent consumption, and the potential for automation. frontiersin.orgmdpi.com

Protein Precipitation (PPT): This is a relatively simple and rapid method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis. humanjournals.compensoft.net It is often used for plasma and serum samples. humanjournals.com Common precipitating agents include organic solvents like acetonitrile and methanol. pensoft.net

Advanced and alternative extraction techniques that may be applicable to this compound include:

Supercritical Fluid Extraction (SFE) researchgate.net

Ultrasound-Assisted Extraction (UAE) researchgate.net

Enzyme-Assisted Extraction researchgate.net

The following table summarizes the key features of common extraction methods:

| Extraction Method | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. thepab.org | Simple, cost-effective. frontiersin.org | Can be labor-intensive, may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte or interferences onto a solid sorbent. frontiersin.org | High recovery, high selectivity, easily automated, reduced solvent use. mdpi.com | Can be more expensive than LLE. mdpi.com |

| Protein Precipitation (PPT) | Removal of proteins by adding a precipitating agent. humanjournals.com | Simple, fast, and applicable to a wide range of analytes. humanjournals.compensoft.net | May not remove all interferences, potential for analyte co-precipitation. |

Considerations for Matrix Interference in Analysis

Matrix effects are a significant challenge in bioanalysis and refer to the alteration of the analytical signal of the analyte due to the presence of co-eluting, unobserved components in the sample matrix. bataviabiosciences.comeurl-pesticides.eu These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. bataviabiosciences.com

Key considerations for mitigating matrix interference include:

Source of Interference: Components in biological matrices such as salts, lipids, proteins, and other endogenous molecules can cause interference. bataviabiosciences.comarborassays.com

Mitigation Strategies:

Effective Sample Preparation: The most crucial step is to remove as many interfering components as possible through optimized extraction and purification methods. nih.govarborassays.com

Chromatographic Separation: Utilizing high-efficiency chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), can help separate the analyte from interfering peaks. pensoft.netnih.gov

Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for matrix effects. arborassays.com

Use of an Internal Standard: An internal standard that is structurally similar to the analyte and experiences similar matrix effects can be used to correct for variations in signal intensity.

The following table outlines common sources of matrix interference and strategies for their mitigation:

| Source of Interference | Potential Impact | Mitigation Strategy |

| Endogenous Lipids and Phospholipids | Ion suppression in mass spectrometry. bataviabiosciences.com | Phospholipid removal plates/cartridges, liquid-liquid extraction. |

| Proteins | Column fouling, interference with analyte binding. arborassays.com | Protein precipitation, ultrafiltration. humanjournals.com |

| Salts | Alteration of ionization efficiency. bataviabiosciences.com | Desalting techniques, appropriate dilution. arborassays.com |

| Other Endogenous Molecules | Co-elution with the analyte, causing signal suppression or enhancement. bataviabiosciences.com | Optimization of chromatographic conditions, use of highly selective detectors (e.g., tandem mass spectrometry). nih.gov |

Bioanalytical Method Development and Validation for this compound Research

The development and validation of a bioanalytical method are essential to ensure the reliability, reproducibility, and accuracy of the quantitative data for this compound in biological matrices. humanjournals.comeuropa.eu This process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov

The development phase aims to define the optimal experimental conditions for the entire analytical procedure, from sample preparation to final detection. europa.eu This includes selecting the appropriate analytical technique, such as HPLC coupled with a suitable detector (e.g., UV, DAD, or mass spectrometry), and optimizing the mobile phase, column, and detection parameters. humanjournals.compensoft.net

Once the method is developed, it must undergo a full validation process to demonstrate its suitability for the intended purpose. europa.eufda.gov The key validation parameters, as outlined by regulatory guidelines, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eufda.gov This is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte. chromatographyonline.com

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. fda.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes within-run (intra-day) and between-run (inter-day) precision. fda.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. europa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. biotage.com

Stability: The chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis (e.g., freeze-thaw stability, short-term and long-term storage stability). fda.gov

The table below details the typical acceptance criteria for these validation parameters according to regulatory guidelines:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | No significant interference at the analyte's retention time in blank matrix from at least six different sources. chromatographyonline.com | Response of interfering peak should be <20% of the LLOQ response. |

| Accuracy | The mean value should be within ±15% of the nominal value, except at LLOQ, where it should not deviate by more than ±20%. fda.gov | ±15% (±20% at LLOQ) |

| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. fda.gov | ≤15% CV (≤20% at LLOQ) |

| Calibration Curve | A minimum of six non-zero standards. The correlation coefficient (r) should be ≥0.99. europa.eu | r ≥ 0.99 |

| Stability | Analyte concentration should be within ±15% of the nominal concentration under tested conditions. fda.gov | ±15% of nominal concentration |

Medicinal Chemistry Approaches for Pterogynoside and Analogues

Synthetic Methodologies for Pterogynoside and its Derivatives

The synthesis of complex natural products like this compound, and the subsequent creation of derivatives, are fundamental to exploring their structure-activity relationships (SAR). These efforts are broadly categorized into total synthesis and semi-synthetic modifications.

Total Synthesis Strategies